(2R)-1-(3,5-difluoro-2-methylphenyl)propan-2-ol
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Overview
Description
Benzeneethanol, 3,5-difluoro-a,2-dimethyl-, (aR)- is a chiral organic compound characterized by the presence of two fluorine atoms and two methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which employs boron reagents and palladium catalysts under mild conditions . This reaction is favored for its functional group tolerance and environmental benignity.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based methods to transfer CF2H groups to specific sites on the benzene ring . The precise control of reaction conditions, such as temperature and pressure, is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Benzeneethanol, 3,5-difluoro-a,2-dimethyl-, (aR)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., OH-)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated or hydroxylated derivatives
Scientific Research Applications
Benzeneethanol, 3,5-difluoro-a,2-dimethyl-, (aR)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzeneethanol, 3,5-difluoro-a,2-dimethyl-, (aR)- involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in medicinal chemistry . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
- Benzeneethanol, 3,5-difluoro-, (aR)-
- Benzeneethanol, 2,4-difluoro-, (aR)-
- Benzeneethanol, 3,5-dimethyl-, (aR)-
Comparison: Benzeneethanol, 3,5-difluoro-a,2-dimethyl-, (aR)- is unique due to the presence of both difluoromethyl and dimethyl groups, which confer distinct chemical and physical properties. Compared to its analogs, this compound exhibits enhanced reactivity and stability, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C10H12F2O |
---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(2R)-1-(3,5-difluoro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H12F2O/c1-6(13)3-8-4-9(11)5-10(12)7(8)2/h4-6,13H,3H2,1-2H3/t6-/m1/s1 |
InChI Key |
UCDRLTIDEGXRGX-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1F)F)C[C@@H](C)O |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)CC(C)O |
Origin of Product |
United States |
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